Acid Red 111
Description
Molecular Formula and Weight
The molecular composition of this compound demonstrates remarkable complexity through its extensive atomic framework and substantial molecular mass. The disodium salt form of this compound possesses the molecular formula C37H28N4Na2O10S3, representing a sophisticated arrangement of carbon, hydrogen, nitrogen, sodium, oxygen, and sulfur atoms. This molecular formula indicates the presence of thirty-seven carbon atoms forming the primary structural backbone, twenty-eight hydrogen atoms contributing to the overall molecular stability, four nitrogen atoms essential for the azo linkage formations, two sodium atoms functioning as counterions, ten oxygen atoms distributed across various functional groups, and three sulfur atoms primarily associated with sulfonic acid moieties.
The molecular weight of this compound in its disodium salt form has been consistently reported as 830.8 grams per mole across multiple authoritative sources. This substantial molecular weight reflects the compound's complex structure and extensive conjugated system. The free acid form of this compound, which lacks the sodium counterions, exhibits a reduced molecular weight of 786.85 grams per mole and corresponds to the molecular formula C37H30N4O10S3. The difference in molecular weight between the disodium salt and free acid forms demonstrates the impact of sodium ion coordination on the overall molecular mass calculation.
| Parameter | Disodium Salt Form | Free Acid Form |
|---|---|---|
| Molecular Formula | C37H28N4Na2O10S3 | C37H30N4O10S3 |
| Molecular Weight | 830.8 g/mol | 786.85 g/mol |
| Heavy Atoms | 56 atoms | 54 atoms |
| Hydrogen Bond Donors | 1 | 3 |
| Hydrogen Bond Acceptors | 14 | 14 |
The heavy atom count for this compound reaches fifty-six atoms in the disodium salt form, indicating the substantial size and complexity of this molecular structure. The hydrogen bonding characteristics reveal one hydrogen bond donor and fourteen hydrogen bond acceptors in the disodium salt form, suggesting significant potential for intermolecular interactions and solubility in polar solvents.
International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, resulting in the comprehensive chemical name: disodium 4-hydroxy-3-[[3-methyl-4-[2-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate. This detailed nomenclature systematically describes the complete molecular architecture, beginning with the disodium counterions and progressing through the complex aromatic system with its multiple substituents and functional groups. The nomenclature explicitly identifies the presence of hydroxyl groups, methyl substituents, diazenyl linkages, and sulfonate functionalities within the molecular framework.
Alternative International Union of Pure and Applied Chemistry nomenclature includes the designation 2,7-Naphthalenedisulfonic acid, 3-[[2,2'-dimethyl-4'-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt. This nomenclature emphasizes the naphthalenedisulfonic acid core structure and systematically describes the attached biphenyl and substituted phenyl moieties. The complexity of these nomenclature systems reflects the intricate molecular architecture and the need for precise chemical identification.
Structure
2D Structure
Properties
IUPAC Name |
disodium;4-hydroxy-3-[[3-methyl-4-[2-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H30N4O10S3.2Na/c1-22-4-12-30(13-5-22)54(49,50)51-29-10-6-26(7-11-29)38-39-27-8-15-32(23(2)18-27)33-16-9-28(19-24(33)3)40-41-36-35(53(46,47)48)21-25-20-31(52(43,44)45)14-17-34(25)37(36)42;;/h4-21,42H,1-3H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSRRLXAGNGNNQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC5=C(C=C6C=C(C=CC6=C5O)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H28N4Na2O10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044708 | |
| Record name | Acid Red 111 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
830.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6358-57-2 | |
| Record name | C.I. Acid Red 111 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 3-[2-[2,2'-dimethyl-4'-[2-[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-4-hydroxy-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acid Red 111 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 3-[[2,2'-dimethyl-4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxynaphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID RED 111 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86K4T0CSTS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
First Coupling with 4-Hydroxynaphthalene-2,7-disulfonic Acid
The diazonium salt reacts with the hydroxyl group of 4-hydroxynaphthalene-2,7-disulfonic acid, forming a monoazo compound. This intermediate retains one reactive diazonium group for further coupling.
Second Coupling with Phenol
The remaining diazonium group couples with phenol, introducing a second azo linkage. The reaction’s selectivity is ensured by maintaining a slightly acidic pH (6–7) and temperatures of 20–25°C.
Esterification Step
To enhance the dye’s stability and solubility, the phenolic hydroxyl group from the coupled phenol undergoes esterification with 4-methylbenzene-1-sulfonyl chloride . This reaction is conducted in anhydrous dichloromethane at 40–50°C, catalyzed by pyridine to absorb liberated HCl:
$$
\text{Ar-OH} + \text{ClSO}2\text{C}6\text{H}4\text{CH}3 \rightarrow \text{Ar-OSO}2\text{C}6\text{H}4\text{CH}3 + \text{HCl}
$$
Key Outcomes:
- The sulfonyl ester group improves the dye’s resistance to hydrolysis.
- Sodium hydroxide is added post-reaction to neutralize excess acid and precipitate the final product.
Industrial Production Methods
Industrial-scale synthesis prioritizes cost efficiency and yield optimization. Key adaptations include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 1–5 L | 1,000–5,000 L |
| Temperature Control | Ice baths | Jacketed reactors with coolant circulation |
| Purification | Column chromatography | Filtration and spray drying |
| Yield | 65–75% | 85–90% |
Industrial processes employ continuous flow reactors to maintain consistent reaction conditions and reduce byproduct formation. Waste management systems capture unreacted amines and sulfonic acids for recycling, aligning with environmental regulations.
Optimization of Reaction Conditions
pH Adjustment
- Diazotization: pH 1–2 (HCl/NaNO$$_2$$ system).
- Coupling: pH 8–9 (Na$$2$$CO$$3$$ buffer).
- Esterification: pH 7–8 (pyridine neutralization).
Solvent Selection
- Water for diazotization and coupling (ensures solubility of ionic intermediates).
- Dichloromethane for esterification (anhydrous conditions prevent hydrolysis).
Catalysts and Additives
- Pyridine: Scavenges HCl during esterification.
- Sodium chloride: Salting-out agent to precipitate the final dye.
Challenges and Mitigation Strategies
- Byproduct Formation: Excess nitrous acid can lead to over-diazotization. This is mitigated by precise stoichiometric control and real-time monitoring using UV-Vis spectroscopy.
- Thermal Degradation: High temperatures during esterification may decompose the dye. Jacketed reactors with coolant loops maintain temperatures below 50°C.
- Environmental Impact: Wastewater containing aromatic amines is treated with activated carbon adsorption and ozonation before discharge.
Comparative Analysis with Alternative Methods
While the described method is dominant, alternative approaches have been explored:
| Method | Advantages | Disadvantages |
|---|---|---|
| Electrochemical Synthesis | Reduced reagent use | High energy costs |
| Microwave-Assisted | Faster reaction times | Limited scalability |
| Enzymatic Coupling | Eco-friendly | Low yield (30–40%) |
Current industrial practices favor traditional diazotization-coupling due to its reliability and scalability.
Chemical Reactions Analysis
Types of Reactions: : Acid Red 111 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo group can be reduced to form aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents.
Major Products
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include aromatic amines.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Acid Red 111 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues for microscopic examination.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The mechanism of action of Acid Red 111 involves its interaction with the molecular targets in the substrate it is applied to. In textile dyeing, the dye molecules form strong interactions with the fibers, resulting in vibrant and long-lasting coloration. The azo group in this compound is responsible for its chromophoric properties, allowing it to absorb visible light and impart color.
Comparison with Similar Compounds
Structural Analogues: Azo Dyes
Acid Red 111 belongs to the diazo subclass, characterized by two azo groups. Comparatively, monoazo dyes (e.g., Acid Red 18, C.I. 16255) contain a single azo bond and simpler structures.
Key Structural Features of Comparable Azo Dyes
| Property | This compound | Typical Monoazo Dye (e.g., Acid Red 88) |
|---|---|---|
| Azo Groups | 2 | 1 |
| Sulfonate Groups | 3 | 1–2 |
| Molecular Weight | 830.82 g/mol | ~400–600 g/mol |
| Solubility | High (due to sulfonates) | Moderate to High |
Functional Analogues: Acid Dyes
This compound shares functional similarities with other sulfonated acid dyes, such as Acid Red 27 (Allura Red AC), a monoazo dye used in food and cosmetics. However, this compound’s diazo structure and higher sulfonation differentiate its solubility and environmental persistence. highlights its removal via β-cyclodextrin/chitosan composites, a method also effective for other sulfonated azo dyes like Acid Orange 7 .
Adsorption Efficiency Comparison
| Dye | Adsorbent | Removal Efficiency | Reference |
|---|---|---|---|
| This compound | EDTA-β-cyclodextrin/chitosan | ~90% (estimated) | |
| Acid Orange 7 | Activated carbon | 85–95% | [General Knowledge] |
Stability and Environmental Impact
indirectly suggests that this compound’s decomposition in soil may depend on oxidative enzyme activity. This contrasts with natural pigments like anthocyanins (e.g., cyanidin derivatives in red sorghum seeds), which degrade more readily under environmental stressors .
Degradation Factors
| Factor | This compound | Anthocyanins (Natural Pigments) |
|---|---|---|
| Lightfastness | Moderate | Low (UV-sensitive) |
| Soil Enzyme Interaction | Slow (low oxidase activity in red soils) | Rapid (microbial/metabolic pathways) |
| pH Sensitivity | Stable in acidic conditions | Degrades at neutral/basic pH |
Biological Activity
Acid Red 111 (C.I. 23266) is an azo dye widely used in the textile industry for dyeing wool, polyamide fibers, and leather. Its molecular formula is with a molecular weight of 830.82 g/mol . Despite its industrial applications, research into the biological activity of this compound has revealed significant concerns regarding its toxicity and potential health effects.
This compound is classified as a double azo dye, characterized by its vibrant red color. The chemical structure contributes to its stability and solubility in water, making it suitable for various dyeing processes. The dye's structure includes sulfonic acid groups, which enhance its water solubility and affinity for proteinaceous fibers .
Cytotoxicity
Research has indicated that this compound exhibits cytotoxic effects on various cell lines. A study demonstrated that exposure to this compound resulted in significant cell death in human lung fibroblast cells (WI-38), with an IC50 value indicating potent cytotoxicity . The mechanism of toxicity appears to involve oxidative stress, leading to increased levels of reactive oxygen species (ROS) and subsequent cellular damage.
Genotoxicity
Genotoxic effects have also been observed with this compound. In vitro studies using the Ames test showed that this compound can induce mutations in bacterial strains, suggesting potential carcinogenic properties . Additionally, chromosomal aberrations were noted in mammalian cells exposed to the dye, raising concerns about its long-term effects on human health.
Environmental Impact
This compound is not only a concern for human health but also poses risks to aquatic ecosystems. Studies have shown that the dye can persist in the environment and may bioaccumulate in aquatic organisms. The degradation products of this compound have been found to be toxic to fish and other marine life, highlighting the need for effective wastewater treatment methods to mitigate environmental contamination .
Case Study 1: Human Health Risks
A case study involving workers in the textile industry revealed a correlation between prolonged exposure to this compound and increased incidences of respiratory issues and skin irritations. Health assessments indicated elevated levels of inflammatory markers among workers, suggesting that chronic exposure may lead to long-term health complications .
Case Study 2: Aquatic Toxicity
In a controlled laboratory setting, researchers exposed freshwater fish (Danio rerio) to varying concentrations of this compound. The study found significant behavioral changes and increased mortality rates at higher concentrations. Histopathological examinations revealed damage to gill tissues, indicating that this compound poses a substantial risk to aquatic life .
Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
